BenchChemオンラインストアへようこそ!

(R)-Clenbuterol hydrochloride

Beta-2 adrenoceptor pharmacology Airway smooth muscle relaxation Enantioselective pharmacodynamics

(R)-Clenbuterol hydrochloride (CAS 50310-85-5) is the monohydrochloride salt of the (R)-enantiomer of clenbuterol, a chiral beta-2 adrenoceptor (ADRB2) partial agonist belonging to the phenylaminoethanol class of sympathomimetic amines. The compound possesses a single stereogenic center at the carbon bearing the hydroxyl group, yielding two enantiomers: the pharmacologically active eutomer, (R)-(-)-clenbuterol, and the substantially less active distomer, (S)-(+)-clenbuterol.

Molecular Formula C12H19Cl3N2O
Molecular Weight 313.6 g/mol
CAS No. 50310-85-5
Cat. No. B1258053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Clenbuterol hydrochloride
CAS50310-85-5
Molecular FormulaC12H19Cl3N2O
Molecular Weight313.6 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
InChIInChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m0./s1
InChIKeyOPXKTCUYRHXSBK-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Clenbuterol Hydrochloride (CAS 50310-85-5): Chiral Beta-2 Agonist for Precision Pharmacological Research & Bioanalytical Reference Standards


(R)-Clenbuterol hydrochloride (CAS 50310-85-5) is the monohydrochloride salt of the (R)-enantiomer of clenbuterol, a chiral beta-2 adrenoceptor (ADRB2) partial agonist belonging to the phenylaminoethanol class of sympathomimetic amines. The compound possesses a single stereogenic center at the carbon bearing the hydroxyl group, yielding two enantiomers: the pharmacologically active eutomer, (R)-(-)-clenbuterol, and the substantially less active distomer, (S)-(+)-clenbuterol [1]. While commercial therapeutic formulations of clenbuterol are nearly universally supplied as the racemic mixture (1:1 R:S), the (R)-enantiomer is acknowledged as the principal carrier of bronchodilator and thermogenic activity [2]. This guide provides product-specific, comparator-anchored quantitative evidence to support procurement and experimental design decisions where enantiopure (R)-clenbuterol hydrochloride is required.

Why Racemic Clenbuterol Hydrochloride or the (S)-Enantiomer Cannot Substitute for (R)-Clenbuterol Hydrochloride in Quantitative Bioassays


Substituting racemic clenbuterol hydrochloride or the (S)-enantiomer for enantiopure (R)-clenbuterol hydrochloride introduces systematic confounds in pharmacological, pharmacokinetic, and analytical studies. The (R)-enantiomer demonstrates at least 1,000-fold greater potency than (S)-clenbuterol at beta-2 adrenoceptors in isolated tissue preparations [1], while the two enantiomers exhibit significantly different pharmacokinetic profiles—including a 2.2-fold difference in volume of distribution and a 1.5-fold difference in free plasma fraction—following administration of the racemate [2]. Furthermore, the (S)-enantiomer independently contributes to cardiac ventricular mass increases not observed with (R)-clenbuterol alone, and uniquely mediates neuroprotective effects absent from the (R)-enantiomer [3][4]. Consequently, any study employing racemic clenbuterol as a surrogate for (R)-clenbuterol confounds receptor pharmacology, tissue distribution, and off-target biological responses.

(R)-Clenbuterol Hydrochloride: Head-to-Head Quantitative Differentiation Evidence Against Key Comparators


Beta-2 Adrenoceptor Agonist Potency: (R)- vs (S)-Clenbuterol in Guinea Pig Isolated Trachea and Soleus Muscle

In a direct head-to-head comparison using isolated guinea pig trachea (predominantly beta-2 adrenoceptors) and soleus muscle (beta-2), (-)-(R)-clenbuterol relaxed carbachol-contracted trachea and depressed subtetanic soleus contractions in a concentration-dependent manner, whereas (+)-(S)-clenbuterol was at least 1,000 times less potent in both assays. In competitive antagonism of isoprenaline on the trachea, the (-)-(R)-isomer was approximately 100 times more active than the (+)-(S)-isomer. Neither isomer showed detectable positive inotropic activity on left ventricular papillary muscle (beta-1), but both competitively inhibited isoprenaline, with (-)-(R)-clenbuterol again more potent [1].

Beta-2 adrenoceptor pharmacology Airway smooth muscle relaxation Enantioselective pharmacodynamics

Pharmacokinetic Differentiation: Volume of Distribution and Total Body Clearance of (R)- vs (S)-Clenbuterol Following Racemate Administration in Rats

Following intravenous administration of racemic clenbuterol (2 mg/kg) to rats, the two enantiomers exhibited significantly different pharmacokinetic profiles. The distribution volume (Vd) of (-)-(R)-clenbuterol was 9.17 L/kg, compared to 4.14 L/kg for (+)-(S)-clenbuterol—a 2.2-fold difference. Total body clearance (CL) of (-)-(R)-clenbuterol was 13.5 mL/min/kg versus 11.5 mL/min/kg for (+)-(S)-clenbuterol, a 1.17-fold difference. These differences were statistically significant and attributed predominantly to enantioselective protein binding rather than differences in absorption [1].

Enantioselective pharmacokinetics Drug distribution Beta-agonist disposition

Enantioselective Plasma Protein Binding: Free Fraction of (R)-Clenbuterol vs (S)-Clenbuterol

In the same rat pharmacokinetic study, the free (non-protein-bound) fraction of (-)-(R)-clenbuterol in plasma was determined to be 48.8%, compared to 33.1% for (+)-(S)-clenbuterol [1]. This 1.47-fold higher free fraction for the (R)-enantiomer is consistent with its larger volume of distribution and higher clearance, as only unbound drug is available for tissue partitioning and elimination. The authors concluded that enantioselective protein binding is the predominant mechanism driving differential pharmacokinetic behavior between the two enantiomers.

Plasma protein binding Free drug hypothesis Enantioselective disposition

In-Class Bronchodilator Potency: Clenbuterol vs Salbutamol and Terbutaline in Equine Tracheal Smooth Muscle

In a comparative study of three clinically used beta-2 adrenoceptor agonists on carbachol-precontracted equine tracheal muscle strips, clenbuterol (racemate) demonstrated the highest potency with an EC50 of 2.1 nM, compared to 5.6 nM for salbutamol and 13.8 nM for terbutaline [1]. Clenbuterol also showed the highest receptor binding affinity, with a Kd of 24 nM versus 1,100 nM for salbutamol and 3,900 nM for terbutaline. Notably, at its EC50, clenbuterol occupied only 8% of beta-2 adrenoceptors compared to less than 1% for both salbutamol and terbutaline, indicating a lower intrinsic efficacy (partial agonist character) despite higher binding affinity. These data are for racemic clenbuterol; given that beta-2 agonism resides overwhelmingly in the (R)-enantiomer [2], the effective EC50 of enantiopure (R)-clenbuterol would be expected to be approximately 2-fold lower than the racemate value.

Equine airway pharmacology Beta-2 agonist potency ranking Veterinary bronchodilator selection

Differential Anabolic Selectivity: Skeletal Muscle vs Cardiac Hypertrophy—(R)-Clenbuterol, (S)-Clenbuterol, and Racemic Clenbuterol Compared In Vivo

In a 2000 comparative study, male Sprague Dawley rats were treated with (-)-(R)-clenbuterol (0.2 mg/kg), (+)-(S)-clenbuterol (0.2 mg/kg), racemic clenbuterol (0.4 or 1.0 mg/kg), or vehicle. Both enantiomers produced significant and equal increases in skeletal muscle mass, with effects being muscle- and anatomic region-specific in magnitude. However, neither enantiomer alone significantly affected the ventricular mass-to-body-weight ratio, whereas the racemic mixture produced greater cardiac ventricular muscle hypertrophy than either enantiomer alone. Notably, (+)-(S)-clenbuterol alone induced a small but significant increase in absolute ventricular mass [1]. This indicates that the cardiac hypertrophic liability of clenbuterol is enhanced when both enantiomers are present simultaneously, and that (R)-clenbuterol as a single enantiomer offers a more favorable skeletal muscle-to-cardiac anabolic selectivity profile than the racemate.

Skeletal muscle hypertrophy Cardiac hypertrophy Anabolic agent selectivity Beta-2 agonist muscle anabolism

CNS Pharmacological Activity: Enantiomer-Specific Psychopharmacological Effects in Murine Behavioral Models

The enantiomers of clenbuterol were compared across four psychopharmacological tests in mice known to be sensitive to beta-adrenergic agonists. Racemic (±)-clenbuterol at 0.06 mg/kg decreased motor activity and antagonized apomorphine-induced hypothermia (16 mg/kg); at 0.5 mg/kg it increased 5-hydroxytryptophan-induced head-twitches and tremors, and decreased food pellet biting in the 'Tantale' test. Critically, all observed CNS effects were reproduced exclusively by the (-)-(R)-enantiomer; the (+)-(S)-enantiomer showed no intrinsic activity in any test and did not antagonize the effects of the (-)-(R)-enantiomer when co-administered [1]. This establishes the (-)-(R)-enantiomer as the sole carrier of clenbuterol's central beta-adrenergic pharmacological activity, while the (S)-enantiomer is pharmacologically silent in these CNS paradigms.

Psychopharmacology Beta-adrenergic CNS effects Enantiomer-specific behavioral pharmacology

High-Value Application Scenarios for (R)-Clenbuterol Hydrochloride Driven by Quantitative Differentiation Evidence


Enantioselective Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies Requiring Defined Single-Enantiomer Input

In PK/PD modeling of beta-2 agonist disposition, the use of racemic clenbuterol introduces two analytes with a 2.2-fold difference in volume of distribution (9.17 vs 4.14 L/kg), a 1.2-fold difference in clearance, and a 1.5-fold difference in free plasma fraction between the (R)- and (S)-enantiomers [1]. Non-stereoselective analytical methods conflate these distinct pharmacokinetic entities, yielding apparent parameters that are neither representative of the active eutomer nor physically meaningful for compartmental modeling. Enantiopure (R)-clenbuterol hydrochloride eliminates this confound, enabling unambiguous determination of the pharmacokinetic profile of the pharmacologically active species and valid PK/PD linkage.

Beta-2 Adrenoceptor Pharmacological Studies Requiring Maximal Assay Sensitivity Without Distomer Interference

For in vitro receptor pharmacology—including radioligand binding, functional cAMP assays, and isolated tissue organ bath experiments—the presence of the (S)-enantiomer in racemic clenbuterol supplies a chemical species that is at least 1,000-fold less potent as a beta-2 agonist [2] but may still compete for receptor occupancy at high concentrations, act as a competitive antagonist (~100-fold less potent than (R)), or introduce nonspecific binding artifacts. Enantiopure (R)-clenbuterol hydrochloride ensures that every molecule in the assay contributes to the measured pharmacological signal, maximizing assay window and sensitivity.

Skeletal Muscle Atrophy and Disuse Countermeasure Research Requiring Anabolic Efficacy with Minimized Cardiac Liability

In rodent models of disuse atrophy, microgravity simulation, or muscle wasting disease, both enantiomers of clenbuterol produce equal skeletal muscle anabolic effects at 0.2 mg/kg/day [3]. However, only enantiopure (R)-clenbuterol avoids the additive cardiac ventricular hypertrophic burden observed with the racemic mixture and the unique ventricular mass increase associated with the (S)-enantiomer alone. Researchers seeking to dissect the skeletal muscle anabolic mechanism from confounding cardiac remodeling should preferentially procure (R)-clenbuterol hydrochloride rather than the racemate.

Chiral Analytical Method Development and Bioanalytical Reference Standard Applications

Validated HPLC methods using macrocyclic antibiotic chiral stationary phases (e.g., vancomycin-based Chirobiotic V) achieve baseline enantiomeric resolution of clenbuterol with limits of detection of 0.05 µg/mL for each enantiomer and mean recoveries of 91–97% from plasma [4]. Enantiopure (R)-clenbuterol hydrochloride serves as an essential single-enantiomer reference standard for constructing calibration curves in these chiral separation methods. Its use is critical for forensic and anti-doping laboratories that must differentiate illicit racemic clenbuterol administration from inadvertent food-borne exposure based on enantiomeric ratios in urine [5].

Quote Request

Request a Quote for (R)-Clenbuterol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.